,4-Dihydro-2H-pyrrole-2-carboxylic acid (DH-PICA) is a heterocyclic compound with potential applications in various scientific fields. Research efforts have focused on developing efficient and reliable methods for its synthesis and characterization. Studies have explored different synthetic routes, including cyclization reactions, multicomponent reactions, and ring-opening reactions, with varying degrees of success.
For example, one study reported the synthesis of DH-PICA through the cyclization of N-allylglycine using palladium catalysis []. Another study described a multicomponent reaction involving readily available starting materials for the efficient synthesis of DH-PICA derivatives [].
Characterization of DH-PICA and its derivatives is crucial for understanding their properties and potential applications. Techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are commonly employed to identify the functional groups and confirm the structure of the synthesized compounds [, ].
Research has explored the potential biological activities of DH-PICA and its derivatives. Studies have investigated their antimicrobial, anti-inflammatory, and anticancer properties.
For instance, some studies have shown that DH-PICA derivatives exhibit moderate antibacterial activity against various bacterial strains []. Other studies have suggested potential anti-inflammatory properties of DH-PICA derivatives, although further investigation is needed []. Additionally, preliminary research has explored the anticancer potential of DH-PICA derivatives, but further studies are required to elucidate their mechanism of action and efficacy [].
DHPC is a heterocyclic compound containing nitrogen (N), oxygen (O), and carbon (C) atoms. It is a derivative of pyrrole, a five-membered ring structure found in many biologically important molecules []. DHPC can be synthesized in the body from the amino acid tyrosine [].
DHPC has a cyclic structure with four carbon atoms and one nitrogen atom arranged in a pentagon. Two hydrogen atoms are attached to the carbon atoms at positions 3 and 4, and a carboxylic acid group (COOH) is attached to the nitrogen atom. This structure gives DHPC unique chemical properties that are of interest to researchers [].
DHPC can be involved in various chemical reactions. One important reaction is its role as a precursor in the synthesis of echinocandins, a class of antifungal drugs []. However, details of specific reaction mechanisms are complex and typically require advanced scientific knowledge.
Specific data on melting point, boiling point, solubility, etc., for DHPC appears to be limited in publicly available scientific databases.
The biological activity of 3,4-dihydro-2H-pyrrole-2-carboxylic acid is notable primarily due to its metabolic pathways. Its conjugate base, 1-pyrroline-5-carboxylate, exists in equilibrium with glutamate-5-semialdehyde in solution. This compound is implicated in the biosynthesis and degradation of proline and arginine, amino acids that are crucial for various biological functions .
Several methods exist for synthesizing 3,4-dihydro-2H-pyrrole-2-carboxylic acid:
In industrial settings, large-scale synthesis often employs metal catalysts and benign solvents to optimize yield and purity while minimizing environmental impact .
3,4-Dihydro-2H-pyrrole-2-carboxylic acid has several applications in scientific research:
Research on interaction studies involving 3,4-dihydro-2H-pyrrole-2-carboxylic acid primarily focuses on its metabolic interactions within biological systems. Its conjugate base's role in amino acid metabolism suggests potential interactions with enzymes involved in proline and arginine biosynthesis .
Several compounds share structural similarities with 3,4-dihydro-2H-pyrrole-2-carboxylic acid:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid | Contains a hydroxyl group at the 4-position | Hydroxyl group alters reactivity compared to the target compound |
Pyrrole-2-carboxylic acid | Lacks dihydro modification | More reactive due to unsaturation in the ring |
The uniqueness of 3,4-dihydro-2H-pyrrole-2-carboxylic acid lies in its specific structure that allows it to participate in a wide range of
The synthesis of 3,4-dihydro-2H-pyrrole-2-carboxylic acid and its derivatives frequently employs hydrogenation and cyclization strategies. A direct and efficient route involves the cyclization of 2-amino-5-oxonitriles, which provides access to both cis- and trans-isomers of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles. This approach is particularly valuable for generating structurally diverse derivatives with potential biological activity.
The cyclization mechanism typically proceeds through the formation of an imine intermediate, followed by intramolecular nucleophilic attack to form the five-membered ring. The reaction can be controlled to favor specific stereoisomers through careful selection of reaction conditions and catalysts.
Method | Starting Materials | Catalysts | Conditions | Yield (%) | Stereoselectivity |
---|---|---|---|---|---|
Cyclization of 2-amino-5-oxonitriles | 2-amino-5-oxonitriles | HCl | Acidic conditions, dioxane/methanol | 70-85 | Mixture of cis/trans |
Reductive cyclization | γ-nitroketones | Ni/H₂ | 60-80°C, 3-5 atm H₂ | 65-75 | Predominantly trans |
Enzymatic cyclization | Glutamate derivatives | P5C synthase | Physiological conditions | 80-90 | Stereospécifie |
Innovative approaches to improve these reactions include the development of heterogeneous catalysts that can be easily recovered and reused, as well as continuous-flow methodologies that enhance reaction efficiency and scalability. Recent studies have also explored the use of photoredox catalysis to enable mild reaction conditions and improved functional group tolerance.
Condensation reactions offer versatile pathways for synthesizing functionalized derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid. The Paal-Knorr condensation has proven particularly effective for generating pyrrole derivatives that can be subsequently reduced to obtain the target compound. An expeditious green method utilizing a low melting mixture of N,N'-dimethylurea and L-(+)-tartaric acid as a dual catalyst/solvent system has been developed, demonstrating impressive yields under environmentally friendly conditions.
Michael additions represent another valuable condensation strategy. The reaction of [(diphenylmethylene)amino]acetonitrile with enones in basic media enables the synthesis of substituted 2-amino-5-oxonitriles. Selective removal of the diphenylmethylene-protecting group, followed by in situ cyclization under acidic conditions, yields trans- and cis-3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles.
The versatility of these condensation strategies is further exemplified by their compatibility with diverse functional groups, allowing for the introduction of substituents at various positions of the pyrroline ring. This flexibility has facilitated the development of structure-activity relationship studies for potential pharmaceutical applications.
The entire sequence can be carried out using diethyl carbonate and 2-methyl tetrahydrofuran as benign solvents under metal-free conditions, making it particularly attractive for pharmaceutical applications. The process can be conveniently scaled up, demonstrating its potential for industrial implementation.
Approach | Starting Materials | Key Intermediates | Diastereomeric Ratio | Yield (%) | Environmental Impact |
---|---|---|---|---|---|
Three-step transformation | Phenylsulfonylacetonitrile, aldehydes, N-(diphenylmethylene)glycine tert-butyl ester | Substituted amidines | >20:1 (substrate dependent) | 70-85 | Low (green solvents, metal-free) |
Michael addition/cyclization | [(diphenylmethylene)amino]acetonitrile, enones | 2-amino-5-oxonitriles | Varies by substrate | 65-80 | Moderate (basic/acidic conditions) |
Proline editing | 4R-Hyp in peptides | Protected hydroxyproline derivatives | Stereospecific | 75-90 | Moderate (multiple steps) |
Recent advances in asymmetric catalysis have further enhanced the stereoselectivity of these transformations. Chiral auxiliaries, chiral ligands, and organocatalysts have all been employed to control the stereochemical outcome of key bond-forming steps, resulting in improved diastereoselectivity and even enantioselectivity in some cases.
Translating laboratory-scale syntheses of 3,4-dihydro-2H-pyrrole-2-carboxylic acid to industrial production requires careful optimization of reaction parameters, purification processes, and waste management. Several approaches have been developed to address these challenges.
The three-step four-transformation approach mentioned earlier is particularly promising for industrial applications due to its scalability and use of environmentally friendly solvents. The absence of metal catalysts simplifies purification processes and reduces concerns about metal contamination in the final product, which is especially important for pharmaceutical applications.
Another industrially viable approach involves the use of low melting deep eutectic mixtures as dual catalyst/solvent systems. This method is rapid, environmentally friendly, and high-yielding. Importantly, the melting mixture can be recovered and reused with only a gradual decrease in catalytic activity over multiple cycles, enhancing the sustainability and cost-effectiveness of the process.
Enzymatic approaches also show promise for industrial-scale production. Enzyme-catalyzed reactions often proceed under mild conditions with high selectivity, reducing energy requirements and minimizing the formation of unwanted byproducts. Recent advances in enzyme engineering and immobilization techniques have further enhanced the stability and reusability of biocatalysts for industrial applications.
Metal-catalyzed transformations offer powerful tools for synthesizing and modifying 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives. A versatile approach involves the combination of Pd, Ru, and Fe catalysis to achieve an atom-efficient route to substituted pyrroles, which can be adapted to synthesize the target compound and its derivatives.
This method includes a Pd-catalyzed monoallylation of amines with substituted allylic alcohols, followed by the reaction with a second allylic alcohol to generate unsymmetrical diallylated aromatic amines with high selectivity. Ru-catalyzed ring-closing metathesis performed on these intermediates yields pyrrolines substituted in the β-position, which can be selectively aromatized using ferric chloride.
Transition-metal-catalyzed, coordination-assisted functionalization of C(sp³)-H bonds provides another approach for modifying 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives. Palladium-catalyzed, pyridine-directed C(sp³)-H bond arylation with aryl iodides exemplifies this strategy, although optimization is often required to achieve satisfactory yields under milder conditions.
Transformation | Catalyst System | Conditions | Functional Group | Yield (%) | Selectivity |
---|---|---|---|---|---|
Allylation | Pd/allylic alcohols | Room temperature | Allyl | 70-90 | High regioselectivity |
Ring-closing metathesis | Ru catalysts | Reflux, CH₂Cl₂ | Cyclic | 90-95 | N/A |
C(sp³)-H arylation | Pd(OTf)₂(MeCN)₄/ArI | High temperature | Aryl | 60-70 | Position-selective |
Oxidation | Cu(II)/air | Ambient conditions | Carbonyl | 75-85 | Substrate-dependent |
The development of new catalytic systems continues to expand the range of transformations accessible for 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives. Recent advances include photoredox catalysis, dual catalysis, and the use of earth-abundant metals as alternatives to precious metal catalysts, all of which offer opportunities for more sustainable and cost-effective synthetic routes.
The interconversion between proline and arginine through 3,4-dihydro-2H-pyrrole-2-carboxylic acid demonstrates remarkable tissue-specific regulation and metabolic dependency [2]. Research utilizing isotopic tracer methodology has revealed that these conversions occur predominantly in the small intestine during first-pass metabolism [2]. The fractional net conversion from proline to ornithine reaches 39 ± 8 percent during intragastric administration, while intraportal infusion results in negligible conversion, highlighting the critical role of gut metabolism [2].
Conversion Pathway | Fractional Net Conversion (%) | Rate (μmol·kg⁻¹·h⁻¹) | Reference |
---|---|---|---|
Proline to Ornithine (Intragastric) | 39 ± 8 | N/A | Bertolo et al. 2003 [2] |
Proline to Ornithine (Intraportal) | 0 | N/A | Bertolo et al. 2003 [2] |
Ornithine to Arginine (Intragastric) | 18 ± 6 | N/A | Bertolo et al. 2003 [2] |
Ornithine to Arginine (Intraportal) | 11 ± 6 | N/A | Bertolo et al. 2003 [2] |
Ornithine to Proline (Intragastric) | 42 ± 12 | N/A | Bertolo et al. 2003 [2] |
Ornithine to Proline (Intraportal) | 5 ± 1 | N/A | Bertolo et al. 2003 [2] |
Arginine Synthesis Rate (Gut) | N/A | 70.0 | Bertolo et al. 2003 [2] |
Proline Synthesis Rate (Gut) | N/A | 33.0 | Bertolo et al. 2003 [2] |
The enzymatic machinery governing these interconversions centers on ornithine aminotransferase, which catalyzes the bidirectional conversion between ornithine and 3,4-dihydro-2H-pyrrole-2-carboxylic acid [2] [17]. This enzyme demonstrates tissue-specific localization, with highest activity in perivenous hepatocytes and proximal renal tubules [17]. The gut synthesis of arginine from proline amounts to 48.1 μmol·kg⁻¹·h⁻¹, representing approximately 50 percent of arginine requirements, while proline synthesis from arginine contributes 33.0 μmol·kg⁻¹·h⁻¹, accounting for only 10 percent of proline requirements [2].
3,4-Dihydro-2H-pyrrole-2-carboxylic acid occupies a strategic position in nitrogen homeostasis through its integration with urea cycle metabolism [4] [5]. The compound serves as a metabolic bridge between arginine catabolism and glutamate metabolism, facilitating nitrogen disposal through multiple pathways [4]. Ornithine aminotransferase, localized in the mitochondrial matrix, catalyzes the reversible transfer of the ornithine omega-amino group to produce 3,4-dihydro-2H-pyrrole-2-carboxylic acid [17].
The hepatic expression of ornithine aminotransferase demonstrates co-localization with glutamine synthetase in perivenous hepatocytes, indicating its central role in nitrogen homeostasis [17]. During periods of increased dietary protein intake, the enzymes of the urea cycle undergo coordinate regulation, with 20-fold or greater changes in concentration observed in response to nutritional status [4]. The reaction direction favors glutamate semialdehyde synthesis in liver and kidneys, supporting nitrogen elimination, while intestinal metabolism preferentially produces ornithine for arginine biosynthesis [17].
The regulatory mechanisms governing nitrogen homeostasis involve the allosteric activation of N-acetylglutamate synthase by arginine, which enhances carbamoyl phosphate synthetase activity and promotes ammonia incorporation into less toxic intermediates [4]. This regulatory network ensures efficient nitrogen disposal while maintaining adequate supplies of essential amino acids for biosynthetic processes [4].
The redox-coupled interconversion between 3,4-dihydro-2H-pyrrole-2-carboxylic acid and proline constitutes a fundamental mechanism for cellular redox regulation [5] [9]. This metabolic cycle operates between mitochondrial and cytosolic compartments, facilitating the transfer of reducing equivalents and maintaining nicotinamide adenine dinucleotide phosphate homeostasis [5]. The conversion of 3,4-dihydro-2H-pyrrole-2-carboxylic acid to proline requires nicotinamide adenine dinucleotide phosphate reduced form as an electron donor, catalyzed by pyrroline-5-carboxylate reductase [16].
Parameter | Value | Physiological Significance |
---|---|---|
P5C-Proline Redox Potential | Cytosol-mitochondria gradient | Redox shuttle between compartments [5] |
NADPH Consumption (P5C→Proline) | 1 mol per mol P5C | Links to pentose phosphate pathway [16] |
NADP⁺ Production (P5C→Proline) | 1 mol per mol P5C | Regenerates NADP⁺ [16] |
NAD⁺ Requirement (P5C→Glutamate) | 1 mol per mol P5C | Feeds into TCA cycle [5] |
NADH Production (P5C→Glutamate) | 1 mol per mol P5C | Supports oxidative phosphorylation [5] |
ATP Consumption (Glutamate→P5C) | 2 mol per mol P5C | Energy investment in biosynthesis [24] |
Equilibrium Constant (P5C ⇌ GSA) | pH dependent (pK ~6.5) | Determines P5C/GSA ratio [18] |
The equilibrium between 3,4-dihydro-2H-pyrrole-2-carboxylic acid and glutamate semialdehyde demonstrates strong pH dependence, with the hydrolysis reaction favored below pH 6.5 [18]. This pH sensitivity allows cellular compartments to regulate the distribution of these metabolites according to local conditions [18]. The mitochondrial nicotinamide adenine dinucleotide phosphate pool proves essential for proline biosynthesis, as demonstrated by the proline auxotrophy observed in cells deficient in NAD kinase 2 [14] [20].
The mitochondrial localization of enzymes metabolizing 3,4-dihydro-2H-pyrrole-2-carboxylic acid reveals sophisticated organizational patterns that optimize metabolic efficiency [6] [7]. Pyrroline-5-carboxylate synthase forms distinctive rod and ring-like structures within the mitochondrial matrix, with these structures dispersing during cellular stress conditions [6] [7]. This spatial organization suggests functional compartmentalization that facilitates substrate channeling and metabolic regulation [7].
Enzyme | Subcellular Localization | Structural Organization | Respiratory Complex Interaction |
---|---|---|---|
Pyrroline-5-carboxylate Synthase (P5CS) | Mitochondrial matrix [6] | Rod and ring-like structures [6] | Indirect via NADPH [7] |
Proline Dehydrogenase (PRODH) | Mitochondrial inner membrane [12] | Membrane-bound enzyme [12] | Direct with Complex III/IV [12] |
Pyrroline-5-carboxylate Dehydrogenase (P5CDH) | Mitochondrial matrix [11] | Soluble enzyme [11] | NAD⁺ dependent [11] |
Pyrroline-5-carboxylate Reductase (PYCR1) | Cytosol/Mitochondria [16] | Soluble enzyme [16] | NADPH dependent [16] |
Pyrroline-5-carboxylate Reductase (PYCR2) | Cytosol/Mitochondria [16] | Soluble enzyme [16] | NADPH dependent [16] |
Ornithine Aminotransferase (OAT) | Mitochondrial matrix [17] | Soluble enzyme [17] | Aminotransferase activity [17] |
Proline dehydrogenase demonstrates direct interactions with respiratory complexes III and IV, utilizing coenzyme Q1 as an electron acceptor [12]. This enzyme supports cellular respiration during nutrient stress conditions while simultaneously regulating overall respiratory fitness through reactive oxygen species generation [12]. The functional relationship between proline dehydrogenase and succinate reveals reciprocal regulation, with succinate acting as an uncompetitive inhibitor of proline oxidation [12].
Research indicates that pyrroline-5-carboxylate synthase requires mitochondrial respiratory complex organization for optimal function [7]. Loss of pyrroline-5-carboxylate synthase results in abnormal mitochondrial respiratory complex assembly and defective cellular respiration [7]. These findings establish direct links between amino acid metabolism and mitochondrial bioenergetics [7].
Cellular stress conditions trigger comprehensive metabolic reprogramming involving 3,4-dihydro-2H-pyrrole-2-carboxylic acid metabolism [6] [10]. During oxidative stress, pyrroline-5-carboxylate synthase undergoes redistribution from organized structures to diffuse mitochondrial patterns [6]. This reorganization accompanies changes in enzyme expression that favor proline accumulation through increased biosynthesis and decreased catabolism [10].
Stress Condition | P5CS Expression | PRODH Expression | Metabolic Outcome | Cellular Response |
---|---|---|---|---|
Oxidative stress | Upregulated [10] | Downregulated [10] | Proline accumulation [10] | ROS scavenging [10] |
Osmotic stress | Upregulated [10] | Downregulated [10] | Proline accumulation [10] | Osmolyte function [10] |
Nutrient starvation | Redistributed [6] | Downregulated [10] | Energy production [12] | ATP generation [12] |
Hypoxia | Upregulated [26] | Variable [26] | Metabolic adaptation [26] | Survival signaling [26] |
Cellular damage | Altered localization [6] | Context dependent [10] | Cellular protection [10] | Repair mechanisms [10] |
Inflammation | Context dependent [26] | Variable [26] | Immune modulation [26] | Inflammatory response [26] |
The stress-responsive regulation involves reciprocal control of pyrroline-5-carboxylate synthase and proline dehydrogenase gene expression [21]. During stress conditions, proline dehydrogenase expression decreases significantly in drought-tolerant plant cultivars compared to drought-sensitive varieties [10]. This differential regulation ensures optimal proline accumulation proportional to stress severity while maintaining metabolic flexibility for recovery phases [10].